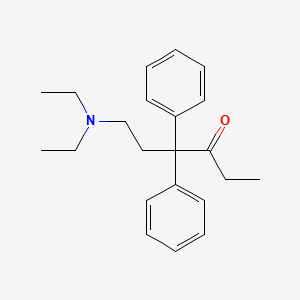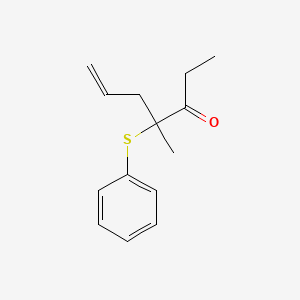
4-Methyl-4-phenylsulfanylhept-6-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-4-phenylsulfanylhept-6-en-3-one is an organic compound with the molecular formula C14H18OS It is characterized by a heptenone backbone with a methyl group at the fourth position and a phenylsulfanyl group attached to the same carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-phenylsulfanylhept-6-en-3-one typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of 2-phenylsulfanyl-1-propene and allyl bromide as starting materials . The reaction is carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, followed by purification through column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar starting materials and reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-4-phenylsulfanylhept-6-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenylsulfanyl group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylsulfanyl derivatives.
Aplicaciones Científicas De Investigación
4-Methyl-4-phenylsulfanylhept-6-en-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Methyl-4-phenylsulfanylhept-6-en-3-one involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can undergo redox reactions, influencing cellular redox balance and signaling pathways. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methyl-1-phenylhept-6-en-3-one
- 4,4-Dimethyl-hept-6-en-3-one
- 4-Diphenylphosphoryl-4-methyl-7-phenylhept-6-en-3-one
Uniqueness
4-Methyl-4-phenylsulfanylhept-6-en-3-one is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
55834-35-0 |
|---|---|
Fórmula molecular |
C14H18OS |
Peso molecular |
234.36 g/mol |
Nombre IUPAC |
4-methyl-4-phenylsulfanylhept-6-en-3-one |
InChI |
InChI=1S/C14H18OS/c1-4-11-14(3,13(15)5-2)16-12-9-7-6-8-10-12/h4,6-10H,1,5,11H2,2-3H3 |
Clave InChI |
VIHZXMGRKAVLFX-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C(C)(CC=C)SC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



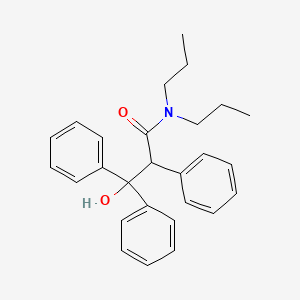
![Ethyl 4-[4-(methyl-(2-methylpropyl)amino)diazenylphenyl]butanoate](/img/structure/B14003046.png)
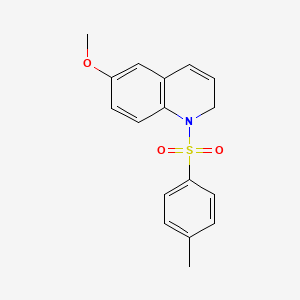
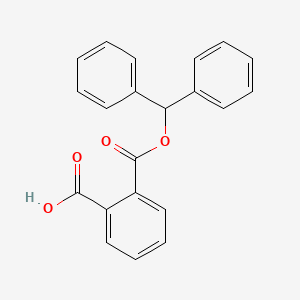
![2-[2-Acetyloxyethyl-[2-(2-nitroimidazol-1-yl)acetyl]amino]ethyl acetate](/img/structure/B14003066.png)
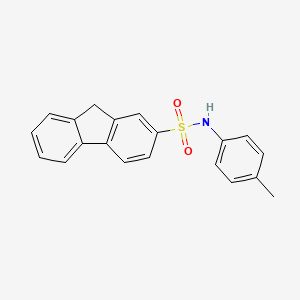
![N-[(2,4-diaminoquinazolin-6-yl)methyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B14003078.png)
![Phenol,4-[(2-amino-4-nitrophenyl)amino]-](/img/structure/B14003081.png)
![2,6-Diamino-5-[(4-nitrophenyl)hydrazinylidene]pyrimidin-4-one](/img/structure/B14003086.png)


![4-[(N-anilinoanilino)methyl]benzonitrile](/img/structure/B14003106.png)
